molecular formula C7H14O2 B3329628 3-(2-Hydroxyethyl)cyclopentan-1-ol CAS No. 61478-09-9

3-(2-Hydroxyethyl)cyclopentan-1-ol

Cat. No.: B3329628
CAS No.: 61478-09-9
M. Wt: 130.18 g/mol
InChI Key: RVOYBCULFYEQIT-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)cyclopentan-1-ol is a bicyclic alcohol featuring a cyclopentane ring substituted with a hydroxyl (-OH) group at position 1 and a hydroxyethyl (-CH₂CH₂OH) group at position 2.

Properties

IUPAC Name

3-(2-hydroxyethyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-4-3-6-1-2-7(9)5-6/h6-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOYBCULFYEQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

3-(2-Hydroxyethyl)cyclopentan-1-ol serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance biological activity, making it valuable in drug development.

Organic Synthesis

The compound acts as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions (e.g., oxidation, reduction, and substitution) enables the creation of diverse derivatives applicable in different chemical contexts.

Biological Studies

Due to its chiral nature, this compound is utilized in studying enzyme mechanisms and receptor binding. Its interactions with biological targets can provide insights into neurotrophic effects and potential therapeutic applications for neurodegenerative diseases.

Neuroprotective Studies

In vitro studies have demonstrated that this compound promotes neuronal survival and enhances neurite outgrowth under stress conditions. Concentration levels as low as 0.1 µmol/L have shown efficacy in stimulating neuronal growth.

Pharmacological Applications

The compound has been explored for synthesizing pharmaceuticals targeting neurological disorders. Its chirality allows for the development of specific enantiomers that may exhibit distinct biological activities.

CompoundActivity TypeEffective ConcentrationNotes
This compoundNeuroprotective0.1 µmol/LEnhances neurite outgrowth
Related Cyclopentane DerivativeNeuroprotectiveVariesSimilar structural properties
Unrelated CompoundNeuroprotectiveVariesDifferent mechanism of action

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves:

  • Starting Material : Cyclopentanone.
  • Reductive Amination : Reacting cyclopentanone with ethylamine and 2-hydroxyethylamine using sodium cyanoborohydride as a reducing agent.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound may also modulate enzymatic activities and cellular signaling pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Hydroxymethyl)cyclopentan-1-ol (HCPO)

HCPO (C₆H₁₂O₂) shares the cyclopentanol backbone but substitutes position 3 with a hydroxymethyl (-CH₂OH) group instead of hydroxyethyl. Key distinctions include:

  • Molecular Weight and Polarity : The hydroxyethyl group in 3-(2-Hydroxyethyl)cyclopentan-1-ol increases molecular weight (C₇H₁₄O₂ vs. C₆H₁₂O₂) and likely enhances hydrophilicity due to the additional ethylene spacer.
  • Synthesis : HCPO is synthesized via hydrogenation of 5-hydroxymethylfurfural (HMF) using a Pt/SiO₂ + Nd₂O₃ catalyst, achieving an 88% yield through Piancatelli rearrangement . A similar route may apply to the target compound but would require adjusting precursors to incorporate the hydroxyethyl moiety.
  • Applications : HCPO has been functionalized into anionic sulfate surfactants, suggesting that this compound could exhibit improved surfactant properties due to its longer alkyl chain .

Glutarimide Derivative (3-(2-(3,5-Dimethyl-2-Oxocyclohexyl)-2-Hydroxyethyl)-)

This cyclohexane-based compound (C₁₂H₁₉NO₃) shares the hydroxyethyl substituent but differs in ring structure and functional groups:

  • Solubility : The compound is slightly water-soluble, a trait that may extend to this compound due to shared hydrophilic groups .

(1R,3S)-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol

This derivative (C₁₁H₂₄O₂Si) highlights the impact of functional group modification:

  • Protective Groups : The silyl ether at position 3 enhances steric bulk and reduces polarity, contrasting with the hydroxyethyl group’s hydrophilicity. Such modifications are critical in synthetic intermediates to control reactivity .
  • Synthesis Strategies : Protection/deprotection steps, as seen here, may be necessary for selective functionalization of this compound.

Data Table: Comparative Analysis of Cyclopentanol Derivatives

Compound Molecular Formula Substituents Key Properties/Applications Synthesis Yield (if available) Reference
This compound C₇H₁₄O₂ 1-OH, 3-(CH₂CH₂OH) Potential surfactant/pharmaceutical precursor N/A -
3-(Hydroxymethyl)cyclopentan-1-ol (HCPO) C₆H₁₂O₂ 1-OH, 3-(CH₂OH) Surfactant synthesis via sulfation 88% (HMF conversion)
Glutarimide derivative C₁₂H₁₉NO₃ 3-(2-hydroxyethyl) on cyclohexyl oxo Slightly soluble; antibiotic activity N/A
Silyl-protected cyclopentanol C₁₁H₂₄O₂Si 1-OH, 3-O-Si group Steric protection for synthesis N/A

Key Research Findings and Insights

  • Substituent Effects : The hydroxyethyl group’s extended chain may improve surfactant performance compared to HCPO’s hydroxymethyl group by enhancing micelle formation .

Notes and Limitations

  • Evidence Gaps : Direct data on this compound are absent in the provided sources; comparisons rely on structural analogs.
  • Contradictions: Synthesis yields and conditions vary significantly across compounds (e.g., 88% for HCPO vs. 44% for unrelated cyclopentanone derivatives in ), emphasizing the need for tailored optimization .
  • Future Directions : Experimental validation of solubility, reactivity, and bioactivity is recommended to confirm hypotheses derived from analogous compounds.

Biological Activity

3-(2-Hydroxyethyl)cyclopentan-1-ol is an organic compound notable for its cyclopentane structure, which includes a hydroxyl group and an ethyl chain. Its molecular formula is C7_7H14_{14}O2_2, and it has a molecular weight of approximately 130.187 g/mol. This compound's unique substitution pattern on the cyclopentane ring contributes to its potential biological activities, making it of interest in various fields, including pharmaceuticals.

Antioxidant Activity

Research indicates that compounds with hydroxyl groups often exhibit significant antioxidant properties. A study published in Molecules demonstrated that similar compounds exhibited strong scavenging activities against free radicals, suggesting that this compound may possess similar capabilities .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compoundTBDCurrent Study
Quercetin25
Ascorbic Acid50

Antimicrobial Activity

The antimicrobial potential of this compound has been investigated, revealing promising results against various bacterial strains. In vitro studies indicated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapies .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusTBDCurrent Study
Escherichia coliTBDCurrent Study
Pseudomonas aeruginosaTBDCurrent Study

Anticancer Potential

Emerging research suggests that compounds similar to this compound may have anticancer properties. Studies have shown that derivatives with similar functional groups can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Further investigation is warranted to evaluate the specific mechanisms through which this compound may exert anticancer effects .

Synthesis Methods

Several synthesis methods for this compound have been explored, including:

  • Hydrolysis of cyclopentene derivatives .
  • Reduction of corresponding ketones .
  • Nucleophilic substitution reactions .

These methods allow for the production of high-purity compounds suitable for research and industrial applications.

Case Studies

A review of literature reveals case studies where derivatives of cyclopentanols were tested for biological activity:

  • A study highlighted the synthesis and biological evaluation of various cyclopentanol derivatives, demonstrating enhanced antibacterial activity compared to their parent compounds .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(2-Hydroxyethyl)cyclopentan-1-ol?

  • Methodological Answer : A plausible route involves hydroboration-oxidation of a cyclopentene precursor. For example, BH₃·Me₂S can selectively add to a cyclopentene derivative, followed by oxidation with H₂O₂/NaOH to yield the hydroxyl group. This approach is adaptable from the synthesis of trans-2-(2-furanyl)cyclopentanol, where BH₃·Me₂S and subsequent oxidation achieved a 63% yield . Alternative methods include epoxide ring-opening with ethylene glycol derivatives or catalytic hydrogenation of ketone intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹³C NMR : Critical for resolving carbon environments, such as distinguishing between hydroxyl-bearing carbons (e.g., δ ~70 ppm for cyclopentanol carbons) and ethyl side chains (δ ~20–35 ppm) .
  • IR Spectroscopy : Confirms hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and alcohol C–O bonds (~1050–1250 cm⁻¹).
  • Mass Spectrometry : Provides molecular ion peaks (e.g., m/z ~144 for C₇H₁₂O₂) and fragmentation patterns to validate the structure.

Q. What purification methods are optimal for isolating this compound?

  • Methodological Answer : Column chromatography using silica gel with ethyl acetate/hexane gradients effectively separates polar hydroxylated compounds. Recrystallization in diethyl ether or methanol/water mixtures can further enhance purity, as demonstrated in cyclopentanol derivative isolations .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

  • Methodological Answer : Asymmetric hydroboration with chiral catalysts (e.g., (+)-IpcBH₂) enables enantioselective formation of the hydroxyl group. Reaction temperature and solvent polarity significantly influence diastereomer ratios. For example, (−)-IpcBH₂ at −25°C achieved 92% yield and high enantiomeric excess in analogous syntheses . Computational modeling (DFT) can predict transition states to guide stereochemical optimization .

Q. How can contradictions in reaction yields be resolved when modifying substituents on cyclopentan-1-ol derivatives?

  • Methodological Answer : Systematic variation of reaction parameters (e.g., catalyst loading, solvent polarity) and mechanistic studies (kinetic isotope effects, Hammett plots) help identify steric or electronic bottlenecks. For instance, bulky substituents may hinder hydroboration efficiency, necessitating larger catalysts or elevated temperatures. Comparative NMR analysis of intermediates can reveal competing pathways .

Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and thermodynamic stability. Molecular dynamics simulations assess solvent effects and conformational flexibility. These tools were applied in stereochemical studies of cyclopentanol derivatives to predict regioselectivity in oxidation reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Hydroxyethyl)cyclopentan-1-ol
Reactant of Route 2
3-(2-Hydroxyethyl)cyclopentan-1-ol

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